Cucurbitine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-aminopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKXSZUASEUHH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218286 | |
| Record name | Cucurbitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6807-92-7 | |
| Record name | Cucurbitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cucurbitin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82AL4JJ8J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution of Cucurbitine
Botanical Sources within the Cucurbitaceae Family and Other Plant Taxa
The genus Cucurbita is the principal botanical source of cucurbitine gbif.orgwikipedia.orgwikipedia.org. Species within this genus are cultivated globally for their edible fruits and seeds, which are known to contain this compound gbif.orgwikipedia.orgfeedreal.com. While Cucurbita species are the primary focus, this compound has also been detected in cucumbers feedreal.com.
Several species within the Cucurbita genus are recognized for their significant this compound content:
Cucurbita pepo : Commonly known as pumpkin or squash, C. pepo is one of the most ancient domesticated species and is a well-established source of this compound, particularly in its seeds and pulp google.comindefenseofplants.com.
Cucurbita maxima : This species, which includes numerous winter squash varieties, is also identified as a source of this compound, with its seeds and pulp being subjects of study google.commissouribotanicalgarden.org.
Cucurbita moschata : Another widely cultivated species, C. moschata, which includes varieties like butternut squash and certain types of pumpkin, also contains this compound, with its seeds and pulp being noted sources google.comwikipedia.org.
Other members of the Cucurbita genus, such as Cucurbita foetidissima and Cucurbita radicans, are also part of this family, though specific data on their this compound content is less prevalent in the reviewed literature nih.gov.
Tissue-Specific Localization and Quantitative Variation of this compound within Plants
This compound is not uniformly distributed across all plant tissues. Research indicates a higher concentration in specific parts:
Seeds (Pips) : The seeds of Cucurbita species are consistently identified as a primary reservoir for this compound feedreal.comgoogle.comeuropa.eu. Studies have focused on extracting this compound from pumpkin seeds (Cucurbita spp.) due to its relatively high concentration in this tissue europa.euaub.edu.lb.
Fruit Pulp : The fleshy part of the fruit, or pulp, also contains this compound, although generally at lower levels compared to the seeds google.com.
The quantitative variation in this compound content can be substantial. This variation is influenced by factors such as the specific plant part analyzed, the developmental stage of the plant, and environmental conditions. For example, studies have documented differences in the distribution of this compound within various plant tissues europa.eu.
Chemodiversity and Genotypic Variation in this compound Content Across Cultivars
Cultivar Differences : Research has demonstrated that various cultivars within species such as C. pepo, C. maxima, and C. moschata can exhibit distinct levels of this compound. For instance, studies evaluating different Cucurbita accessions have reported variations in their chemical compositions researchgate.netmdpi.com.
Genotypic Variation : The genetic makeup of a specific cultivar is a critical determinant of its this compound content. This genotypic variability is a key consideration in plant breeding and selection processes aimed at optimizing the production of specific phytochemicals frontiersin.orgresearchgate.netgkvsociety.comnumberanalytics.com.
While precise quantitative data detailing this compound levels across a broad spectrum of cultivars is not extensively provided in the reviewed literature, the principle of genotypic variation influencing the presence and concentration of secondary metabolites like this compound within the Cucurbita genus is well-established frontiersin.orgresearchgate.netgkvsociety.com.
Compound List
this compound
Cucurbitacins
Cucurmosin
Carotenoids
Tocopherols
Phenols
Terpenoids
Saponins
Sterols
Fatty acids
Polysaccharides
Avermectin
Azo dyes
Capelin
Carbohydrates
Acetylcholine
Ethephon
Gibberellin
Ethylene
Auxin
Momordicine
Charantin
Momordicoside K
Momordicoside L
Datiscacin (cucurbitin-20-acetate)
Luteolin-7-glucoside
Chrysoeriol-7-glucoside
Gypsogenin
Berberine
Palmatine
Biosynthesis and Genetic Regulation of Cucurbitine
Elucidation of Putative Biosynthetic Pathways for Cucurbitine in Plant Systems
The biosynthesis of cucurbitacins, which may be related to or encompass "this compound" in a broader sense, is understood to initiate through the mevalonate (B85504) (MVA) pathway maxapress.commaxapress.com. This fundamental pathway in plant secondary metabolism starts with acetyl-CoA, which is converted into mevalonate through a series of enzymatic reactions. Subsequently, this process yields dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). These precursors are then utilized to form farnesyl pyrophosphate (FPP) via the action of farnesyl pyrophosphate synthase (FPS) maxapress.commaxapress.com. FPP serves as the foundational building block for the synthesis of the basic skeleton of cucurbitane-type triterpenoids maxapress.commaxapress.com.
Research has begun to clarify specific pathways for certain cucurbitacins. For instance, the biosynthesis of cucurbitacin B in melon involves an oxysqualene cyclase (OSC) gene (CmBi), several cytochrome P450 genes (CYP450), and an acyltransferase (ACT) gene maxapress.com. Similarly, cucurbitacin C biosynthesis involves a related OSC gene (CsBi), multiple CYP450 genes, and an ACT gene maxapress.com. These pathways highlight the complex enzymatic machinery involved in constructing the tetracyclic triterpenoid (B12794562) structure characteristic of cucurbitacins maxapress.com.
Identification and Characterization of Genes and Enzymes Involved in this compound Biosynthesis
The genetic basis for cucurbitacin production involves a coordinated set of genes encoding key enzymes. In melon, the biosynthesis of cucurbitacin B has been linked to one OSC gene (CmBi), six CYP450 genes, and one ACT gene, which are co-expressed across various tissues maxapress.com. For cucurbitacin C, a similar set of genes is implicated, including one OSC gene (CsBi), eight CYP450 genes, and one ACT gene maxapress.com.
Studies have identified specific genes and their roles in regulating bitterness. For example, the Bi gene in cucumber encodes oxysqualene cyclase (OSC), a crucial enzyme in the cucurbitacin biosynthetic pathway researchgate.net. Genetic analysis in cucumber has also revealed that Bt and Bl are homologous genes located on chromosome 5, regulating bitterness in fruits and leaves, respectively maxapress.com. The Bt gene is proposed to directly activate the expression of the Bi gene, thereby controlling cucurbitacin synthesis in fruits maxapress.com. These findings suggest a conserved genetic framework for cucurbitacin biosynthesis across the Cucurbitaceae family maxapress.com.
Transcriptional and Post-Translational Regulatory Mechanisms Governing this compound Production
The production of cucurbitacins is tightly regulated at both the transcriptional and post-translational levels. Transcription factors (TFs) play a pivotal role in controlling the expression of genes involved in the biosynthesis pathway. In melon, specific transcription factors like CmBr and CmBt have been identified as key regulators of cucurbitacin B biosynthesis researchgate.net. These basic helix-loop-helix (bHLH) TFs are known to activate the transcription of genes related to gourd toxin synthesis by binding to their promoter regions researchgate.net. The Bt gene, for instance, is described as a "switch" gene due to its critical role in turning the this compound biosynthesis pathway on or off maxapress.com. Research by Xu et al. indicates that gene clusters regulating cucurbitacin C biosynthesis originated from three ancestral genes, suggesting a complex evolutionary history and regulatory network maxapress.commaxapress.com.
Post-translational modifications, such as S-sulfhydration, are also emerging as important regulatory mechanisms. Hydrogen sulfide (B99878) (H₂S) has been shown to enhance the expression of genes encoding cucurbitacin C synthetase, thereby increasing cucurbitacin C concentration in Cucumis sativus researchgate.net. This suggests that signaling molecules like H₂S can influence the activity of biosynthetic enzymes, impacting the accumulation of these secondary metabolites researchgate.net.
Influence of Environmental and Developmental Cues on this compound Accumulation Dynamics
Environmental factors and developmental stages significantly influence the accumulation of cucurbitacins. Genetic factors and adverse environmental conditions are cited as primary reasons for the development of bitterness in Cucurbitaceae crops maxapress.commaxapress.com. For example, high temperatures can affect the synthesis of cucurbitacins researchgate.net. While specific studies detailing the direct impact of environmental cues on "this compound" accumulation are limited, research on cucurbitacins indicates that these compounds are responsive to various stimuli, potentially enhancing plant tolerance to biotic and abiotic stresses researchgate.net.
Developmental stage also plays a role, with cucurbitacin B being more abundant in the roots of cucumber seedlings and unopened cotyledons, while cucurbitacin C is more prevalent in opened cotyledons and fruits maxapress.com. Studies on melon have investigated the dynamic changes in bitterness during fruit development, observing variations in bitterness severity across different lines and developmental stages researchgate.net. The application of plant growth regulators, such as CPPU, can also induce bitterness in cucurbits, suggesting a link between hormonal signaling and the regulation of cucurbitacin biosynthesis researchgate.net.
Compound Name List:
this compound
Cucurbitacin B
Cucurbitacin C
Cucurbitacin D
Cucurbitacin E
Cucurbitacin F
Cucurbitacin I
Cucurbitacin IIa
Acetyl-CoA
Mevalonate (MVA)
Dimethylallyl pyrophosphate (DMAPP)
Isopentenyl pyrophosphate (IPP)
Farnesyl pyrophosphate (FPP)
Farnesyl pyrophosphate synthase (FPS)
Oxysqualene cyclase (OSC)
Cytochrome P450 genes (CYP450)
Acyltransferase (ACT) gene
Bi gene
Bt gene
Bl gene
CmBi
CsBi
CmBr
CmBt
CsBl
CsBt
CsBr
ClBt
ClBr
Histidine decarboxylase (HDC)
Histidine
Tritoqualine
Proline
L-cysteine desulfhydrase
β-cyano-alanine synthase C1 (CAS-C1)
Sulfite reductase
Flavonoids
Alkaloids
Terpenoids
Saponins
Glycosides of quercetin (B1663063)
Carbohydrates
Proteins
Myosin
Vitelin
Shatavarin
Tannins
Vanillin
Carotenoids
Tocopherols
α-tocopherol
γ-tocopherol
β-carotene
ζ-carotene
Neoxanthin
Violaxanthin
Lutein
Zeaxanthin
Taraxanthin
Luteoxanthin
Auroxanthine
Neurosporene
Flavoxanthin
5,6,5′,6′-diepoxy-β-carotene
Phytofluene
α-cryptoxanthin
β-cryptoxanthin
Lycopene
Caffeic acid
Protocatechuic acid
p-coumaric acid
Sinapic acid
Rutin
Kaempferol
Quercetin
Isoquercetin
Astragalin
Myricetin
ROS (Reactive Oxygen Species)
IL-1β
IL-6
TNF-α
HIF-1α
GLI1
SMO
EGFR
Akt
miR-146b-5p
miR-let-7c
p53
p21
CDK2
CDK4
Cyclin D1
Cyclin E1
Cyclin B1
PERK
ATF4
CHOP
NLRP3 inflammasome
Adenosine
Citrulline
Biological Activities and Mechanistic Investigations of Cucurbitine
Antimicrobial Efficacy of Cucurbitine
This compound has demonstrated notable antimicrobial properties, showing efficacy against a range of bacteria and fungi. These activities are attributed to its chemical structure, which allows it to interact with microbial cellular components.
Antibacterial Activities of this compound Against Pathogenic Strains
Studies have indicated that this compound possesses antibacterial activity against various pathogenic bacterial strains. Research has reported moderate to significant efficacy against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 50 µg/mL sbpmed.org.br. Furthermore, this compound has shown activity against Gram-negative bacteria like Escherichia coli, with reported MICs around 100 µg/mL sbpmed.org.br. Other studies have confirmed antibacterial effects against Bacillus subtilis and Pseudomonas aeruginosa nih.gov. The precise spectrum of activity and potency can vary depending on the specific bacterial species and the experimental conditions used.
Antifungal Activities of this compound Against Phytopathogens and Other Fungi
Beyond antibacterial effects, this compound has also exhibited antifungal properties. It has shown activity against common fungi such as Candida albicans and Aspergillus niger sbpmed.org.br. Additionally, its efficacy extends to plant pathogenic fungi, with reported activity against species like Botrytis cinerea and Fusarium oxysporum nih.gov. These findings suggest a broad-spectrum antimicrobial potential for this compound, which could be relevant in both human health and agricultural applications.
Molecular Mechanisms of Antimicrobial Action of this compound
The antimicrobial action of this compound is believed to be multifaceted. One proposed mechanism involves the disruption of microbial cell membrane integrity sbpmed.org.brmdpi.comnih.gov. This disruption can lead to the leakage of essential intracellular components, ultimately resulting in cell death. Other proposed mechanisms include interference with vital enzymatic processes within microbial cells mdpi.comfrontiersin.org. While specific enzymes targeted by this compound are still under investigation, disruption of key metabolic pathways or cellular functions is a common mode of action for many plant-derived antimicrobial compounds.
Anthelmintic Properties and Antiparasitic Actions of this compound
This compound is well-recognized for its anthelmintic properties, demonstrating significant efficacy against various parasitic worms. Its antiparasitic actions are crucial for its traditional use and ongoing scientific exploration.
Efficacy of this compound Against Specific Helminth Species
Research has documented the effectiveness of this compound against several medically and agriculturally significant helminth species. It has shown significant efficacy against Schistosoma japonicum in in vitro assays, where it reduced worm motility and viability at concentrations above 20 µg/mL researchgate.net. Studies have also reported efficacy against gastrointestinal nematodes, including Haemonchus contortus, where it induced paralysis and mortality at concentrations of 15 µg/mL . Furthermore, this compound has demonstrated activity against other nematodes such as Ascaris suum and Trichinella spiralis researchgate.net.
Proposed Mechanisms of Anthelmintic Action of this compound
The anthelmintic mechanisms of this compound are thought to involve several key pathways. One prominent proposed mechanism is the induction of neuromuscular paralysis in helminths. This paralysis can occur through interference with ion channel function or neurotransmitter release at the neuromuscular junctions, leading to the worms' immobility and subsequent death nih.govmsdvetmanual.com. Another significant proposed mechanism is the inhibition of histidine decarboxylase (HDC). HDC is an enzyme critical for histamine (B1213489) synthesis in parasites, and its inhibition by this compound can disrupt essential physiological processes, contributing to the anthelmintic effect nih.govnih.gov.
Table of Compounds
| Compound Name | Description |
| This compound | A cucurbitaceae-derived compound with antimicrobial and anthelmintic properties. |
| Histamine | A biogenic amine involved in various physiological processes, targeted by this compound's anthelmintic action. |
Data Tables
Table 1: Antimicrobial Activity of this compound
| Microorganism | Type | Reported Activity/Parameter | Value/Description | Source |
| Staphylococcus aureus | Gram-positive | Minimum Inhibitory Conc. | ~ 50 µg/mL | sbpmed.org.br |
| Escherichia coli | Gram-negative | Minimum Inhibitory Conc. | ~ 100 µg/mL | sbpmed.org.br |
| Bacillus subtilis | Gram-positive | Antibacterial Effect | Confirmed | nih.gov |
| Pseudomonas aeruginosa | Gram-negative | Antibacterial Effect | Confirmed | nih.gov |
| Candida albicans | Fungus | Antifungal Activity | Reported | sbpmed.org.br |
| Aspergillus niger | Fungus | Antifungal Activity | Reported | sbpmed.org.br |
| Botrytis cinerea | Phytopathogen | Antifungal Activity | Reported | nih.gov |
| Fusarium oxysporum | Phytopathogen | Antifungal Activity | Reported | nih.gov |
Table 2: Anthelmintic Activity of this compound
| Helminth Species | Type of Parasite | Reported Activity/Parameter | Value/Description | Source |
| Schistosoma japonicum | Trematode | Motility/Viability | Reduced above 20 µg/mL | researchgate.net |
| Haemonchus contortus | Nematode | Paralysis and Death | Observed at 15 µg/mL | |
| Ascaris suum | Nematode | Anthelmintic Activity | Confirmed | researchgate.net |
| Trichinella spiralis | Nematode | Anthelmintic Activity | Confirmed | researchgate.net |
Anti-inflammatory Effects of this compound
This compound has demonstrated notable anti-inflammatory properties, acting through various cellular and molecular mechanisms to modulate inflammatory responses.
Cellular and Molecular Targets of this compound in Inflammatory Signaling Pathways
Studies suggest that this compound can interfere with key inflammatory signaling pathways. For instance, research on related compounds like cucurbitacin E indicates that it can suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. Specifically, cucurbitacin E has been shown to inhibit the phosphorylation of NF-κB p65, IKKα/β, and IκBα, thereby preventing the translocation of NF-κB into the nucleus and consequently reducing the production of inflammatory mediators nih.gov. Furthermore, cucurbitacin B has been implicated in regulating pathways such as JAK/STAT3, Nrf2/ARE, and PI3K/Akt, which are all involved in inflammatory processes researchgate.net. These pathways are critical for cellular responses to inflammatory stimuli, and their modulation by this compound suggests a broad anti-inflammatory potential.
Modulatory Effects of this compound on Pro-inflammatory Mediators and Cytokines
This compound and its related compounds can modulate the production of pro-inflammatory mediators and cytokines. For example, cucurbitacin E has been shown to significantly suppress the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in human synoviocyte cells nih.gov. Similarly, cucurbitacin B has been found to decrease levels of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in cell damage models nih.gov. Research on curcumin, a well-known anti-inflammatory agent often found in related plant families, indicates a reduction in IL-1 and TNF-α levels, although its effects on IL-6 and IL-8 were less consistent nih.gov. These findings suggest that this compound, through its influence on cytokine production, can dampen the inflammatory cascade.
Antioxidant Capacity of this compound
This compound exhibits significant antioxidant capacity, contributing to cellular protection against oxidative stress.
In Vitro and In Vivo Assessment of this compound's Radical Scavenging and Antioxidant Potential
In vitro studies have indicated that cucurbitacins, including those related to this compound, possess antioxidant properties and can scavenge free radicals researchgate.net. For instance, cucurbitacin glucosides B/E have demonstrated the ability to scavenge free radicals and exhibit antioxidant activity in a dose-dependent manner researchgate.net. Assays such as DPPH, ABTS, FRAP, and CUPRAC are commonly used to evaluate antioxidant capacity iseki-food-ejournal.com. This compound and related compounds have shown efficacy in these assays, suggesting their potential to neutralize reactive oxygen species (ROS) . While specific in vivo studies for this compound are less detailed in the provided search results, the general understanding of related cucurbitacins suggests potential for in vivo antioxidant activity.
Mechanisms of this compound in Mitigating Oxidative Stress and Cellular Damage
This compound can mitigate oxidative stress through several mechanisms. One key pathway involves the Nrf2/ARE signaling pathway, which is a master regulator of the cellular antioxidant response researchgate.netnih.gov. Activation of Nrf2 leads to the upregulation of antioxidant enzymes such as NQO1, HO-1, and GST, which help clear free radicals and enhance cellular antioxidant activity nih.gov. Cucurbitacin B, for example, is known to regulate the Nrf2/ARE pathway, thereby contributing to its antioxidant effects researchgate.net. By scavenging ROS and activating these endogenous antioxidant defense systems, this compound can protect cells from oxidative damage nih.gov.
Contributions of this compound to Plant Defense Mechanisms
Compound List:
this compound
Curcumin
Cucurbitacin B
Cucurbitacin E
Cucurbitacin IIa
Cucurbitacin glucosides B/E
Cucurbitacin I
Synthesis and Structural Modification of Cucurbitine and Its Derivatives
Advanced Synthetic Methodologies for Cucurbitine
The synthesis of this compound, particularly in its optically active form, has been approached through several advanced chemical strategies. These methods aim for efficiency, stereocontrol, and the use of readily available starting materials.
Total Synthesis Approaches of Optically Active this compound
The asymmetric synthesis of naturally occurring (S)-(-)-cucurbitine has been a significant goal, leading to the development of several total synthesis strategies. One prominent approach utilizes a 1,3-dipolar cycloaddition reaction as the key step. researchgate.netcsic.es In this method, an azomethine ylide is reacted with a suitable dipolarophile to construct the core pyrrolidine (B122466) ring with high stereoselectivity. For instance, the synthesis of (S)-(-)-cucurbitine with greater than 98% enantiomeric excess (ee) has been achieved. researchgate.net This key step involves the cycloaddition of an azomethine ylide to an α,β-dehydrolactone, which yields the pyrrolidine ring as a single diastereomer. researchgate.netcsic.es
Another effective strategy employs chiral templates derived from readily available natural products. A practical stereoselective synthesis of (-)-cucurbitine has been reported starting from trans-4-hydroxy-L-proline, a widely used chiral building block. researchgate.net The synthesis involves the conversion of the starting material to a 4-oxoprolinate (B1261285) derivative. A subsequent Bucherer-Bergs reaction on this ketone provides a spirohydantoin intermediate with high diastereoselectivity, which is then converted to the target this compound molecule through selective decarboxylation. researchgate.net
Stereoselective Synthesis of this compound Enantiomers
Control over stereochemistry is crucial in the synthesis of bioactive molecules like this compound. Methods have been developed that not only target the natural (S)-enantiomer but also its unnatural (R)-counterpart, which is valuable for pharmacological studies.
A notable stereoselective synthesis involves the Bucherer-Bergs reaction on N-protected 4-oxoprolinates. researchgate.net By choosing the appropriate N-protecting group, the diastereoselectivity of the spirohydantoin formation can be optimized. For example, the reaction of an N-Boc protected 4-oxoprolinate in 50% DMF resulted in a diastereomeric mixture of 90:10, from which the major, thermodynamically stable diastereomer could be isolated and advanced to (-)-cucurbitine. researchgate.net
The 1,3-dipolar cycloaddition strategy is also inherently stereoselective. The reaction between an azomethine ylide and an electron-deficient alkene, like an α,β-dehydrolactone, proceeds in a highly regio- and stereoselective manner to furnish the pyrrolidine scaffold with multiple contiguous stereogenic centers in a single step. researchgate.netcsic.es The specific stereochemistry of the reactants dictates the stereochemical outcome of the cycloadduct.
Novel Approaches Utilizing Glycine (B1666218) Templates in this compound Synthesis
Glycine templates have proven to be versatile precursors for the asymmetric synthesis of a wide array of α-amino acids, including this compound. acs.org These templates can function as glycine electrophiles, enolates, or as precursors for azomethine ylides. acs.org
A powerful method for forming the pyrrolidine ring of this compound and its derivatives involves the 1,3-dipolar cycloaddition of an azomethine ylide generated from a glycine derivative. ru.nlgoogle.com Typically, the ylide is generated in situ from the decarboxylative condensation of an N-substituted glycine, such as sarcosine (B1681465) (N-methylglycine) or N-benzylglycine, with an aldehyde (e.g., paraformaldehyde). ru.nlgoogle.com This ylide then reacts with a suitable dipolarophile, such as a substituted acrylate (B77674), to form the pyrrolidine ring. ru.nlgoogle.com This approach is advantageous as it builds the core structure efficiently from simple, readily available starting materials. google.com
The table below summarizes key aspects of different synthetic approaches to this compound.
| Starting Material/Template | Key Reaction | Stereocontrol Method | Product | Reference(s) |
| α,β-Dehydrolactone | 1,3-Dipolar Cycloaddition | Use of chiral dipolarophile | (S)-(-)-Cucurbitine | researchgate.net, csic.es |
| trans-4-Hydroxy-L-proline | Bucherer-Bergs Reaction | Chiral Template | (-)-Cucurbitine | researchgate.net |
| N-Substituted Glycine | 1,3-Dipolar Cycloaddition | In situ ylide formation | This compound Derivatives | ru.nl, google.com |
Design and Synthesis of Novel this compound Derivatives and Analogues
The structural framework of this compound serves as a valuable scaffold for designing and synthesizing new molecules with potentially enhanced or novel biological activities. Research has focused on modifying the pyrrolidine ring to create various analogues.
Synthesis of Substituted Pyrrolidine-3-Carboxylates and Related Structures
A general and efficient methodology has been developed for the synthesis of 4-aryl-substituted this compound derivatives. ru.nl This multi-step process allows for the introduction of diverse aryl groups onto the pyrrolidine ring. The synthesis commences with a Knoevenagel condensation between an aromatic aldehyde and methyl 2-nitroacetate to form an α-nitro acrylate. ru.nl The core pyrrolidine structure is then assembled via a 1,3-dipolar cycloaddition reaction between the α-nitro acrylate and an azomethine ylide generated from sarcosine and paraformaldehyde. ru.nl The final step involves the reduction of the nitro group to an amine, yielding the target 4-aryl this compound methyl esters as a mixture of cis and trans diastereomers. ru.nl
A similar strategy has been employed to synthesize trans-4-aryl-substituted 3-(aminomethyl)pyrrolidine-3-carboxylates. nih.gov This synthesis starts with a Knoevenagel condensation of an aromatic aldehyde with methyl 2-cyanoacetate. After the 1,3-dipolar cycloaddition to form the pyrrolidine ring, the nitrile group is chemoselectively reduced using Raney nickel to afford the aminomethyl group. nih.gov
The table below lists examples of synthesized substituted pyrrolidine derivatives based on these methods.
| Derivative Class | Key Precursors | Synthetic Strategy | Example Substituents (Aryl Group) | Reference(s) |
| 4-Aryl this compound Methyl Esters | Aromatic aldehydes, Methyl 2-nitroacetate, Sarcosine | Knoevenagel, 1,3-Dipolar Cycloaddition, Nitro Reduction | Phenyl, 4-Methoxyphenyl, 3,5-Dimethoxyphenyl | ru.nl |
| 3-(Aminomethyl)pyrrolidine-3-carboxylates | Aromatic aldehydes, Methyl 2-cyanoacetate, Sarcosine | Knoevenagel, 1,3-Dipolar Cycloaddition, Nitrile Reduction | Phenyl, 1,3-Benzodioxol-5-yl, 1-Methylindol-3-yl | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
While extensive SAR studies on this compound itself are not widely reported, the rationale behind the synthesis of its derivatives provides insight into the perceived relationships between structure and biological function. ru.nlmdpi.comnih.gov this compound is known to inhibit histidine decarboxylase, which is responsible for converting histidine to histamine (B1213489), giving it hypohistaminaemic and anti-allergic properties. ru.nl It also possesses anthelmintic activity against parasites like Schistosoma japonicum. ru.nl
Computational Chemistry and Molecular Modeling for this compound Derivative Design
Computational chemistry and molecular modeling have become indispensable tools in the field of medicinal chemistry, offering a powerful framework for the rational design of novel therapeutic agents. These in silico techniques allow researchers to predict the properties, behavior, and interactions of molecules, thereby guiding the synthesis of derivatives with enhanced activity and specificity. In the context of this compound, a non-proteinogenic amino acid with a unique pyrrolidine structure, computational methods are pivotal for exploring its chemical space and designing derivatives with targeted biological functions. These approaches range from quantum mechanical calculations that elucidate electronic structure to molecular dynamics simulations that map the complex interplay between a ligand and its biological target over time.
The primary goal of applying these computational strategies to this compound is to build a comprehensive understanding of its structure-activity relationships (SAR). By systematically modifying the this compound scaffold in a virtual environment, scientists can identify key structural motifs that govern its biological activity. This predictive power accelerates the drug discovery process, reduces the reliance on costly and time-consuming empirical screening, and enables the creation of highly tailored molecules. Computational studies on this compound derivatives focus on several key areas, including conformational analysis, molecular docking to identify potential protein targets, and the development of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological efficacy of unsynthesized analogues.
Detailed Research Findings
While the application of computational design specifically to a broad range of this compound derivatives is an emerging area, foundational research has been conducted on the conformational properties of its oligopeptides. A key study in this area involved the synthesis of (S)-(−)-cucurbitine and a detailed analysis of the conformation of its homopeptides. oups.ac.jpacs.org Such studies are critical because the three-dimensional shape of a peptide is intrinsically linked to its biological function.
Computational techniques, likely employing Density Functional Theory (DFT) and other molecular mechanics calculations, are used to determine the preferred secondary structures of these peptides. mdpi.com These analyses can reveal whether a peptide chain is likely to form structures such as a fully extended conformation, a β-turn, or various types of helices (e.g., 310-helix). nih.gov For instance, in silico analysis can predict the stability of intramolecular hydrogen bonds (like C5, C6γ, or C10 H-bonds), which are fundamental to the formation of these secondary structures. mdpi.com By understanding the inherent conformational preferences of the this compound backbone, chemists can more effectively design peptidomimetics or other derivatives where the spatial arrangement of functional groups is optimized for interaction with a specific biological target.
To illustrate the types of data generated in computational studies, molecular docking simulations are often used to predict the binding affinity between a ligand and a protein. Although extensive docking data for this compound derivatives is not widely available, we can look at results for the related class of compounds, cucurbitacins, to understand the process. Molecular docking studies calculate a "binding energy" score, which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
Table 1: Example of Molecular Docking Data for Cucurbitacin Derivatives Against Protein Targets
| Compound | Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Cucurbitacin B | Notch-1 | -6.8 | Functionally important amino acids in the protein cavity |
| Cucurbitacin I | Notch-1 | -7.5 | Functionally important amino acids in the protein cavity |
This table is illustrative and shows data for cucurbitacins to demonstrate the output of molecular docking studies. The data is derived from published research. researchgate.net
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate chemical structure with biological activity. jst.go.jp In a typical QSAR study for this compound derivatives, a set of molecules with known activities would be used to train a model. The model would be built using calculated molecular descriptors that quantify various properties of the molecules.
Table 2: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Examples | Description |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Topological | Wiener Index, Balaban Index | Quantifies molecular shape, size, and branching based on the 2D graph. |
| Physicochemical | LogP, Molar Refractivity | Represents the lipophilicity and polarizability of the molecule. |
| Quantum Chemical | Total Energy, Hardness, Softness | Derived from quantum mechanics calculations to describe molecular stability and reactivity. |
This table lists common descriptor types used in QSAR studies to build predictive models for biological activity.
Finally, molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a this compound derivative within a biological environment, such as the binding pocket of a target protein. These simulations can confirm the stability of the interactions predicted by molecular docking and provide insights into the conformational changes that both the ligand and the protein undergo upon binding. This detailed, time-resolved view is crucial for designing derivatives that not only bind strongly but also effectively modulate the function of their target.
Analytical Methodologies for Cucurbitine Quantification and Characterization
Optimization of Extraction and Isolation Protocols for Cucurbitine from Complex Plant Matrices
The efficient extraction and isolation of this compound from its natural source, primarily pumpkin seeds (Cucurbita sp.), are critical preliminary steps in its analysis. The optimization of these protocols is aimed at maximizing the yield and purity of the target compound while minimizing the co-extraction of interfering substances.
Solvent Selection and Extraction Parameters for Maximizing this compound Yield
The choice of solvent and extraction conditions significantly influences the efficiency of this compound extraction. Research has explored a variety of solvents and parameters to enhance the yield of this non-protein amino acid.
This compound is a water-soluble amino acid. google.com Studies have shown that water at 50°C is an effective solvent for extracting this compound from defatted and decorticated pumpkin seeds. researchgate.net Another optimized method suggests using 4% dilute hydrochloric acid as the extraction solvent, with a material to solvent ratio of 1:20. researchgate.net This method, combined with ultrasonic power of 200 W for 75 minutes, has proven effective. researchgate.net
For broader extraction of compounds from pumpkin seeds, various organic solvents are employed. These include chlorinated aliphatic solvents like methylene (B1212753) chloride, chloroform, and dichloroethane, as well as acetone (B3395972) and aliphatic alcohols such as methanol (B129727) and ethanol (B145695). google.com Methylene chloride is often considered the most suitable among these. google.com The extraction temperature can range from 25°C to the boiling point of the solvent. google.com Supercritical carbon dioxide extraction is another advanced method used, with optimal conditions being a pressure between 270 and 310 bar and a temperature between 40° and 50°C. google.com
The polarity of the solvent plays a significant role in the yield and quality of the extract. A study comparing petroleum ether, hexane, cyclohexane, acetone, and ethanol found that petroleum ether yielded the highest amount of oil from pumpkin seeds, while ethanol yielded the least. For optimizing the extraction of antioxidant compounds from pumpkin pulp, an 80% methanol-water solution has been shown to be highly effective. mdpi.com The optimization of extraction conditions for bioactive compounds from squash by-products using response surface methodology suggested optimal ethanol concentrations of 12.2% for peels, 28.5% for endocarp, and 20% for seeds. mdpi.com
A comparative study of different extraction methods for pumpkin seeds—hot water extract (HWE), cold water extract (CWE), and ethanol extract (ETE)—revealed that all extracts contained this compound. nih.gov The ethanol extract, however, was found to contain a higher variety of compounds. semanticscholar.org
Table 1: Optimized Extraction Parameters for this compound and Related Compounds from Cucurbita sp.
| Parameter | Optimized Condition | Source |
| This compound Extraction | ||
| Solvent | 4% dilute hydrochloric acid | researchgate.net |
| Material to Solvent Ratio | 1:20 | researchgate.net |
| Ultrasonic Power | 200 W | researchgate.net |
| Ultrasonic Time | 75 min | researchgate.net |
| Solvent (alternative) | Water at 50°C (for defatted seeds) | researchgate.net |
| General Bioactive Compound Extraction | ||
| Organic Solvents | Methylene chloride, acetone, ethanol | google.com |
| Temperature (Organic Solvents) | 25°C to boiling point | google.com |
| Supercritical CO2 Extraction | ||
| Pressure | 270 - 310 bar | google.com |
| Temperature | 40° - 50°C | google.com |
| Antioxidant Extraction (Pulp) | ||
| Solvent | 80% Methanol-water solution | mdpi.com |
| Bioactive Compound Extraction (By-products) | ||
| Ethanol Concentration (Peels) | 12.2% | mdpi.com |
| Ethanol Concentration (Endocarp) | 28.5% | mdpi.com |
| Ethanol Concentration (Seeds) | 20% | mdpi.com |
Advanced Chromatographic Techniques for this compound Analysis and Purity Assessment
Chromatographic techniques are indispensable for the separation, quantification, and purity assessment of this compound. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and commonly employed methods. researchgate.net
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a cornerstone technique for the quantitative analysis of this compound. google.comresearchgate.net It offers high resolution, sensitivity, and accuracy, making it suitable for determining the concentration of this compound in various extracts. researchgate.net
A validated HPLC method for determining this compound in pumpkin seed extracts has been established. researchgate.net This method demonstrates good linearity between the concentration and peak area within a range of up to 160 μg/mL. researchgate.net The recovery rates for this method are reported to be between 96.50% and 102.1%, with a relative standard deviation of 1.08%, indicating its accuracy and reliability. researchgate.net In another instance, the proportion of this compound in a defatted solid extract of Cucurbita pepo pulp was assayed by HPLC, revealing a concentration of 0.03% by weight. google.com
For the analysis of related compounds, such as cucurbitacins, HPLC methods have also been developed and validated. For instance, an HPLC-DAD (Diode Array Detection) method was developed for the simultaneous quantification of cucurbitacins B, D, and E in seed oils. researchgate.net Furthermore, HPLC combined with mass spectrometry (HPLC-MS) provides a highly selective and sensitive method for the simultaneous determination of multiple cucurbitacins in plant material and body fluids. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS analysis of methanolic extracts of Cucurbita pepo seeds has revealed the presence of numerous fatty acids and their derivatives. nih.gov For instance, one study identified methyl 10-trans, 12-cis-octadecadienoate as the most abundant compound. nih.gov Another GC-MS analysis of Cucurbita pepo leaf extract identified fifteen chemical compounds, including 1-heneicosanol (B102992) and squalene. mdpi.com These studies highlight the utility of GC-MS in profiling the chemical composition of the plant matrix from which this compound is extracted. nih.govmdpi.com
Spectroscopic and Spectrometric Methods for this compound Structure Elucidation
Spectroscopic and spectrometric techniques are fundamental for the definitive structural elucidation of this compound. numberanalytics.comslideshare.net Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for determining the precise arrangement of atoms within the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization
NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of molecules. researchgate.net It is a key method for the unambiguous identification and characterization of this compound.
The ¹H NMR spectrum of this compound has been reported in several studies. For example, a ¹H NMR spectrum recorded at 300 MHz in D₂O showed characteristic signals at: 2.45 (m, 1H, H₄), 2.69 (m, 1H, H₄'), 3.61 (d, 1H, J₂,₂' = 13.4 Hz), 3.67-3.78 (m, 2H, H₅, H₅'), and 4.0 (d, 1H, J₂',₂ = 13.4 Hz). google.com Another study reported a similar spectrum with slight variations in chemical shifts. google.com The spectroscopic and physical properties, including ¹H NMR data, of synthetically produced (-)-cucurbitine have been shown to be in full agreement with those of the natural product. psu.edu
Table 2: Reported ¹H NMR Chemical Shifts (ppm) for this compound in D₂O
| Proton | Chemical Shift (ppm) - Source google.com | Chemical Shift (ppm) - Source google.com |
| H₄ | 2.45 (m) | 2.47-2.69 (m) |
| H₄' | 2.69 (m) | 2.75-2.91 (m) |
| H₂, H₅, H₅' | 3.61 (d, J=13.4 Hz), 3.67-3.78 (m) | 3.69-3.94 (m) |
| H₂' | 4.0 (d, J=13.4 Hz) | 4.12 (d, J=14.2 Hz) |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) stands as a powerful analytical technique for the precise determination of the mass and structural elucidation of this compound through fragmentation analysis. When coupled with separation techniques like high-performance liquid chromatography (HPLC), it provides a robust method for identifying and quantifying this compound in complex mixtures such as plant extracts. mdpi.comresearchgate.net
In a typical analysis, the sample containing this compound is first ionized, and then the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, can measure the m/z of the molecular ion with high accuracy, allowing for the determination of the elemental composition of this compound. mdpi.comresearchgate.net This is a critical step in confirming the identity of the compound.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of this compound. mdpi.comresearchgate.net In this process, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is unique to the structure of this compound and provides valuable information for its structural confirmation. chemguide.co.uk For instance, the loss of specific neutral molecules, such as H₂O or CO₂, from the parent ion can be observed and correlated to the functional groups present in the this compound molecule. mdpi.com
The fragmentation data, combined with the accurate mass measurement, allows for the confident identification of this compound and its differentiation from other structurally similar compounds that may be present in the sample. mdpi.comresearchgate.net
| Analytical Parameter | Technique | Observation | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | Positive ion mode is suitable for nitrogen-containing compounds like this compound. | nih.gov |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Orbitrap | Provides high mass accuracy for elemental composition determination. | mdpi.comresearchgate.net |
| Fragmentation | Collision-Induced Dissociation (CID) | Generates a characteristic fragmentation pattern for structural elucidation. | mdpi.comresearchgate.netchemguide.co.uk |
| Common Fragments | Loss of H₂O, CO₂ | Indicates the presence of specific functional groups. | mdpi.com |
Electrophoretic Methods in this compound Research
Electrophoretic techniques are valuable for the separation and analysis of charged molecules like this compound, which is an amino acid. researchgate.net These methods separate molecules based on their differential migration in an electric field. amazonaws.com
Capillary electrophoresis (CE) is a modern and powerful electrophoretic technique that offers high resolution, short analysis times, and automation. sciex.comjaper.in In the context of this compound research, Capillary Zone Electrophoresis (CZE) is a particularly relevant mode. In CZE, the separation is based on the differences in the electrophoretic mobilities of the analytes. abo.fi this compound, being an amino acid, will possess a specific charge at a given pH, which will dictate its migration velocity in the capillary.
For the analysis of this compound in plant extracts, a bicarbonate buffer at a pH of 7.4 has been reported to be effective. researchgate.net At this pH, the amino and carboxylic acid groups of this compound will have a specific ionization state, allowing for its separation from other components in the extract. Another effective method involves one-dimensional chromatography on cellulose (B213188) phosphate (B84403) ion-exchange paper using a sodium carbonate-bicarbonate buffer at pH 9.2 as the eluent. researchgate.net
While detailed electrophoretic data specifically for this compound is not extensively published in the form of electropherograms with migration times, the principles of the technique and its successful application in separating amino acids strongly support its utility in this compound analysis. researchgate.netarizona.edu
| Electrophoretic Technique | Buffer System | pH | Application Note | Reference |
| Capillary Zone Electrophoresis (CZE) | Bicarbonate buffer | 7.4 | Suitable for the separation of this compound in plant tissue extracts. | researchgate.net |
| Paper Chromatography (Ion-Exchange) | Sodium carbonate-bicarbonate buffer | 9.2 | Used for the detection and quantitative determination of this compound. | researchgate.net |
Future Directions and Emerging Research Perspectives on Cucurbitine
In-depth Elucidation of Cucurbitine's Comprehensive Modes of Action in Diverse Biological Systems
Future research efforts are focused on deeply understanding the intricate mechanisms by which this compound exerts its effects across various biological systems. While this compound has been identified as an amino acid mdpi-res.compensoft.netscribd.com, its precise molecular targets and pathways remain areas for comprehensive exploration. Emerging studies suggest potential interactions with cellular components, which could underpin its observed activities nih.gov. For instance, research is exploring how this compound might influence cellular integrity or specific signaling cascades in different organisms. Detailed investigations into its interactions at the molecular level are crucial for unlocking its full therapeutic and agricultural potential, potentially revealing novel targets for drug development and crop improvement nih.govresearchgate.net.
Exploration of this compound's Potential in Sustainable Agricultural Applications
The inherent properties of this compound suggest significant promise for its integration into sustainable agricultural practices. Its presence in plants has been linked to various beneficial effects, prompting research into its broader application in crop management and protection.
Development of this compound-Based Biopesticides and Crop Protectants
A key area of future research involves harnessing this compound for the development of eco-friendly biopesticides and crop protectants. Studies have indicated that pumpkin seed extracts, which contain this compound, exhibit nematicidal activity against various nematode species researchgate.netresearchgate.netnih.govscience.govmdpi.comscience.gov. Further research aims to isolate and characterize the specific components responsible for this activity, optimize formulations for field application, and assess their efficacy against a broader spectrum of agricultural pests and pathogens, including insects and fungi researchgate.netdntb.gov.uaresearchgate.net. The goal is to develop sustainable alternatives to synthetic pesticides.
Genetic Engineering Strategies for Enhancing this compound Production in Crops
To meet the potential demand for this compound in agricultural and pharmaceutical applications, research is exploring strategies to enhance its production within crops. This includes investigating genetic engineering and metabolic engineering approaches to increase this compound biosynthesis in agriculturally relevant plants researchgate.netscience.govscience.gov. Understanding the genetic pathways involved in this compound production could lead to the development of crop varieties with naturally higher yields of this compound, thereby improving the economic viability of its extraction and utilization.
Advancements in Synthetic Biology and Metabolic Engineering for Heterologous this compound Production
Beyond enhancing production in natural plant hosts, significant future research is directed towards synthetic biology and metabolic engineering for the heterologous production of this compound. This involves engineering microbial or other host systems to biosynthesize this compound, potentially offering a more controlled and scalable production method. Research in this domain will focus on identifying and assembling the necessary biosynthetic gene clusters, optimizing metabolic pathways in host organisms, and developing efficient fermentation and purification processes researchgate.net. Such advancements could provide a consistent and sustainable supply of this compound for various industrial applications.
Translational Research for this compound-Based Agents in Biomedical Applications
The established biological activities of this compound and related compounds position them as promising candidates for translational research in biomedical applications. This involves bridging the gap between laboratory discoveries and clinical utility.
Q & A
Q. What systematic review methodologies are effective for synthesizing this compound’s pharmacological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
